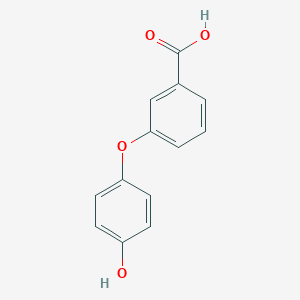

3-(4-羟基苯氧基)苯甲酸

描述

3-(4-Hydroxyphenoxy)benzoic acid is a chemical compound with the molecular formula C13H10O4 and a molecular weight of 230.22 . It is a solid in form .

Synthesis Analysis

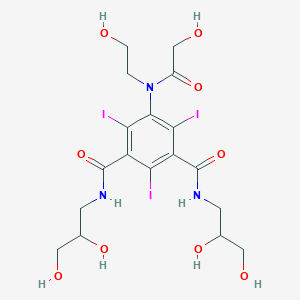

The synthesis of 3-(4-Hydroxyphenoxy)benzoic acid involves traditional organic synthesis methods. For instance, one study synthesized a compound by condensing 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt) .Molecular Structure Analysis

The molecular structure of 3-(4-Hydroxyphenoxy)benzoic acid can be represented by the SMILES stringOC(=O)c1ccc(Oc2cccc(O)c2)cc1 . The InChI key for this compound is OSGCDVKVZWMYBG-UHFFFAOYSA-N . Chemical Reactions Analysis

The chemical reactions involving 3-(4-Hydroxyphenoxy)benzoic acid are complex and diverse . The compound has potential biological activities, including anti-tumor and anti-inflammatory effects .Physical And Chemical Properties Analysis

3-(4-Hydroxyphenoxy)benzoic acid is a solid at room temperature . It has a melting point of 172-174°C .科学研究应用

Pharmaceutical Research

3-(4-Hydroxyphenoxy)benzoic acid: is utilized in the synthesis of various bioactive compounds. It has been used to create complex molecules with potential anti-tumor and anti-inflammatory effects . For instance, it’s involved in the synthesis of radiotracer candidates for imaging the expression of Cyclooxygenase-2 (COX-2) in the brain, which is significant in medical diagnostics .

Materials Science

In materials science, this compound serves as a precursor for creating polymers with specific properties. Its derivatives are applied in the production of plastics, adhesives, and coatings to enhance thermal stability and flame resistance . It’s also used as an antioxidant, ultraviolet absorber, and flame retardant .

Environmental Science

3-(4-Hydroxyphenoxy)benzoic acid: is a metabolite formed during the breakdown of pyrethroid group substances. These substances are commonly used in plant protection products, and understanding their metabolites is crucial for assessing environmental impact and ensuring safe use .

Analytical Chemistry

This compound is available for early discovery researchers and is part of a collection of unique chemicals used in analytical chemistry. It’s essential for researchers to confirm the product’s identity and purity, which underscores its role in analytical standards and quality control .

Biochemistry

In biochemistry, 3-(4-Hydroxyphenoxy)benzoic acid is a building block for synthesizing bioactive natural products and conducting polymers. Its derivatives are researched for their potential biological activities, which include roles in metabolic pathways and as intermediates in biosynthetic processes .

Agriculture

As a metabolite of pyrethroid pesticides, 3-(4-Hydroxyphenoxy)benzoic acid is significant in agriculture. Understanding its role and behavior in the environment helps in developing safer pesticides and assessing their breakdown products for regulatory purposes .

Toxicology

Toxicological studies of pyrethroid metabolites, including 3-(4-Hydroxyphenoxy)benzoic acid , provide insights into their potential health impacts. These studies are vital for establishing safety guidelines and permissible exposure levels .

Synthetic Chemistry

This compound is used in synthetic chemistry to create a variety of complex molecules. Its versatility allows chemists to introduce functional groups that impart desired properties to the synthesized molecules, which can be tailored for specific industrial or research applications .

安全和危害

作用机制

Target of Action

It is known that this compound belongs to the class of organic compounds known as diphenylethers . These compounds are aromatic and contain two benzene rings linked to each other through an ether group .

Mode of Action

Related compounds, such as 4-(4 -hydroxyphenylazo)benzoic acid, have been shown to have azo functionality that can be reduced, cleaving the n-n bond to yield two primary amines

Biochemical Pathways

It is known that metabolites formed during the breakdown of many active substances belonging to the pyrethroid group, such as 3-phenoxybenzoic acid (pba) and 3-(4’-hydroxyphenoxy)benzoic acid (pba(oh)), can be further metabolised by enzymes, mainly p450 enzymes in the liver, intestine, and other tissues .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetic properties.

属性

IUPAC Name |

3-(4-hydroxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGCDVKVZWMYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188569 | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenoxy)benzoic acid | |

CAS RN |

35065-12-4 | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic fate of 3-(4-Hydroxyphenoxy)benzoic acid in mammals?

A1: Studies in rats have shown that 3-(4-Hydroxyphenoxy)benzoic acid is primarily excreted in urine, mainly as the sulfate conjugate. [, , , , ] This suggests that sulfation is a key detoxification pathway for this compound in mammals.

Q2: Is there a difference in the metabolism of the cis and trans isomers of cypermethrin, a pyrethroid that forms 3-(4-Hydroxyphenoxy)benzoic acid as a metabolite?

A2: Yes, research indicates that while both cis- and trans-cypermethrin are metabolized to 3-(4-Hydroxyphenoxy)benzoic acid, there are differences in the metabolic pathways and excretion profiles. [, ] For example, in mice, trans-cypermethrin metabolites are primarily excreted in urine, while cis-cypermethrin metabolites are mainly found in feces. []

Q3: How is 3-(4-Hydroxyphenoxy)benzoic acid formed from pyrethroid insecticides?

A3: Pyrethroids like cypermethrin undergo enzymatic cleavage of the ester bond in vivo. [, ] This cleavage releases the 3-phenoxybenzyl moiety, which is further metabolized to 3-(4-Hydroxyphenoxy)benzoic acid, primarily via aryl hydroxylation. [, ]

Q4: Can 3-(4-Hydroxyphenoxy)benzoic acid form conjugates other than sulfate?

A5: Yes, research shows that 3-(4-Hydroxyphenoxy)benzoic acid can conjugate with glucuronic acid and amino acids, such as glycine and taurine. [, , , ] These conjugation reactions contribute to the detoxification and excretion of this metabolite.

Q5: Is 3-(4-Hydroxyphenoxy)benzoic acid found as a residue in plants treated with pyrethroids?

A6: While 3-(4-Hydroxyphenoxy)benzoic acid itself hasn't been widely reported as a plant residue, its precursor, 3-phenoxybenzoic acid, is a common metabolite of pyrethroids in plants. [, , ] This suggests that plants might possess the metabolic pathways to further convert 3-phenoxybenzoic acid to 3-(4-Hydroxyphenoxy)benzoic acid.

Q6: Can bound residues of pyrethroids in plants be metabolized to 3-(4-Hydroxyphenoxy)benzoic acid in mammals?

A7: A study on bound residues of deltamethrin in stored wheat demonstrated that rats fed with treated wheat excreted 3-(4-Hydroxyphenoxy)benzoic acid in their urine. [] This suggests that bound residues can be bioavailable and contribute to the formation of this metabolite in mammals.

Q7: Has 3-(4-Hydroxyphenoxy)benzoic acid been investigated for potential applications beyond its role as a pyrethroid metabolite?

A8: Yes, research has explored the use of 3-(4-Hydroxyphenoxy)benzoic acid in polymer synthesis. [] It has been successfully incorporated into copolyesters, demonstrating its potential utility in material science.

Q8: Can the urinary metabolite profile differentiate between oral and dermal exposure to cypermethrin?

A9: Yes, studies in humans indicate that the ratio of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) to the combined amount of 3-phenoxybenzoic acid and 3-(4-Hydroxyphenoxy)benzoic acid differs significantly between oral and dermal exposure to cypermethrin. [] This difference can be valuable in occupational exposure monitoring.

Q9: Are there any regulatory considerations regarding 3-(4-Hydroxyphenoxy)benzoic acid as a pyrethroid metabolite?

A10: The European Food Safety Authority (EFSA) has investigated the inclusion of 3-(4-Hydroxyphenoxy)benzoic acid in the residue definitions for risk assessment of pyrethroids. [] This highlights the increasing focus on understanding the potential risks associated with this common metabolite.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。